Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 245.16 g/mol . The trifluoromethyl group imparts high electronegativity and lipophilicity, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition .
Properties
Molecular Formula |
C9H6F3N3O2 |
|---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-8(16)6-3-14-15-4-5(9(10,11)12)2-13-7(6)15/h2-4H,1H3 |
InChI Key |
PVUBWTXSGYOYLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2.1. Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a precursor for amide coupling:
2.2. Amide Formation
The carboxylic acid derivative reacts with amines to form amides, critical for bioactive molecule development:
| Amine Used | Reaction Conditions | Product Yield | Application |
|---|---|---|---|
| tert-Butylpiperazine | EDC/HOBt, DMF, RT, 12h | 78% | PI3Kδ inhibitors |
| 4-(Trifluoromethoxy)aniline | DCC, DMAP, CH₂Cl₂, 24h | 65% | PDE2A inhibitors |
2.3. C–H Arylation
Palladium-catalyzed C–H activation enables arylation at position 5 or 6:
-
Catalyst : Pd(OAc)₂ (10 mol%).
-
Ligand : XPhos.
-
Solvent : HFIP, 80°C, 24h.
4.1. Kinase Inhibitors
-
PI3Kδ inhibition : Amide derivatives show IC₅₀ values < 50 nM, with selectivity over other PI3K isoforms .
-
PDE2A inhibition : 6-Methyl-5-triazole derivatives achieve IC₅₀ = 0.61 nM, comparable to clinical candidates .
4.2. Antitubercular Activity
Stability and Handling
Scientific Research Applications
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Industry: It is used in the development of materials with specific optical properties
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s photophysical properties are attributed to its electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at position 6 and the ester group at position 3. Below is a comparative data table:
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl vs. Methyl/Nitro Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, improving stability and hydrophobic interactions in biological systems. This contrasts with the methyl group in , which offers less electronegativity but may improve solubility.
Ester Group Variations :
Key Research Findings
Trifluoromethyl Advantage : The CF₃ group in the target compound likely improves binding to kinase ATP pockets, a feature shared with advanced inhibitors in .
Ester Group Trade-offs : Methyl esters offer synthetic simplicity but may limit pharmacokinetic performance compared to ethyl analogs .
Substituent Reactivity : Nitro groups () enable further functionalization but introduce instability risks, contrasting with the inert CF₃ group.
Biological Activity
Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS Number: 2102176-11-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the interaction of 3-amino-pyrazoles with various electrophilic compounds. This compound is synthesized through these methods, enhancing its structural diversity and biological potential .
Anticancer Properties
Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activity. For instance, derivatives have shown potent inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231) with IC50 values as low as 0.126 μM . This compound's selective action suggests a favorable therapeutic window, as it demonstrates lesser effects on non-cancerous cells .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibitory properties. It has been reported to inhibit certain protein kinases, which play crucial roles in cancer progression and cellular signaling pathways . This inhibition can lead to reduced tumor growth and metastasis.
Toxicity and Safety Profile
In vivo studies have shown that this compound exhibits a favorable safety profile. For example, no acute toxicity was observed in animal models at doses up to 2000 mg/kg . Furthermore, the pharmacokinetic profile indicates sufficient oral bioavailability (31.8%) and clearance rates that suggest manageable systemic exposure .
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Anticancer Efficacy : In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis through caspase activation .
- Enzymatic Activity : The compound was found to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, suggesting its potential as an anti-metastatic agent .
- Photophysical Properties : Research has also indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess unique photophysical properties that enable their use as biomarkers for lipid droplets in cancer cells .
Summary of Biological Activities
| Activity | Effect | IC50 Value |
|---|---|---|
| Anticancer (MDA-MB-231) | Inhibition of cell proliferation | 0.126 μM |
| Enzyme Inhibition (MMPs) | Reduced metastatic potential | N/A |
| Toxicity | No acute toxicity at high doses | >2000 mg/kg |
| Oral Bioavailability | Moderate | 31.8% |
Q & A
Q. What are the optimal synthetic routes for Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 5-aminopyrazole derivatives. For example, cyclocondensation of 5-aminopyrazole with trifluoromethyl-substituted enones or enaminones in polar aprotic solvents (e.g., THF) under controlled temperatures (0–25°C) yields the pyrazolo[1,5-a]pyrimidine core. Reagents like LiHMDS (lithium hexamethyldisilazide) are critical for deprotonation and facilitating nucleophilic addition . Post-synthetic modifications, such as esterification, are performed using methyl chloroformate. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is essential to achieve yields >60% and purity >95%, as confirmed by HPLC .
Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity?
Methodological Answer: Purification is achieved via column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol or DMF further enhances purity. Analytical techniques include:
- Thin-layer chromatography (TLC) for real-time reaction monitoring .
- 1H/13C NMR spectroscopy to verify structural integrity (e.g., trifluoromethyl peaks at δ ~110–120 ppm in 19F NMR) .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ peak at m/z 300.1) .
Advanced Research Questions
Q. What crystallographic techniques are employed to determine the three-dimensional structure of this compound and its metal complexes?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic space groups (e.g., P21/n), with asymmetric units containing the ligand and coordinated water molecules in metal complexes. Distorted octahedral geometries are observed for Zn(II) or Ni(II) complexes, with bond lengths (e.g., Zn–N = 2.05–2.15 Å) consistent with literature values . Hydrogen-bonding networks (O–H∙∙∙O/N) stabilize the 2D/3D supramolecular architectures .
Q. How does the trifluoromethyl group influence the electronic and steric properties of the pyrazolo[1,5-a]pyrimidine core, and what implications does this have for its reactivity in further functionalization?
Methodological Answer: The electron-withdrawing trifluoromethyl group increases electrophilicity at the C-5 and C-7 positions, enabling regioselective substitutions (e.g., SNAr reactions). Steric hindrance from the CF3 group directs functionalization to less hindered sites (e.g., C-3 carboxylate). Computational studies (DFT) reveal reduced LUMO energy (-2.8 eV), enhancing reactivity toward nucleophiles. This property is exploited in synthesizing carboxamide derivatives via coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .
Q. What computational methods are used to predict the biological activity of this compound derivatives, and how do docking studies inform drug design?
Methodological Answer:
- Molecular docking (AutoDock Vina) identifies binding modes with targets like PI3K/AKT/mTOR. The trifluoromethyl group enhances hydrophobic interactions in kinase pockets .
- QSAR models correlate substituent effects (e.g., Hammett σ values) with IC50 values. For example, electron-withdrawing groups at C-6 improve inhibition of cancer cell proliferation (e.g., IC50 = 0.8 µM vs. HeLa cells) .
- MD simulations assess complex stability (RMSD < 2.0 Å over 100 ns) .
Q. What strategies are effective for introducing diverse substituents at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold, and how do these modifications impact pharmacological activity?
Methodological Answer:
- Nucleophilic aromatic substitution (SNAr) : Reactivity at C-6 is enhanced by electron-deficient pyrimidine rings. Substitutions with amines or thiols proceed in DMF at 80°C .
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups (Pd(PPh3)4, K2CO3, dioxane) .
Pharmacologically, 6-aryl derivatives show improved kinase inhibition (e.g., 10-fold selectivity for AKT over mTOR), while 6-amino analogs enhance solubility and bioavailability (logP reduced from 3.2 to 1.8) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer: Yield variations (e.g., 35–70%) arise from differences in:
- Reagent purity : Anhydrous solvents and freshly distilled amines minimize side reactions .
- Temperature control : Slow addition of LiHMDS at 0°C vs. room temperature affects enolate formation .
- Workup protocols : Acidic quenching (pH 5–6) prevents decomposition of trifluoromethyl intermediates .
Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., solvent polarity, catalyst loading) .
Tables
Q. Table 1. Key Crystallographic Data for Metal Complexes
| Metal Ion | Coordination Geometry | Bond Lengths (Å) | Space Group | Reference |
|---|---|---|---|---|
| Zn(II) | Distorted octahedral | Zn–N: 2.05–2.15 | P21/n | |
| Ni(II) | Distorted octahedral | Ni–O: 2.08–2.12 | P21/n |
Q. Table 2. Biological Activity of Derivatives
| Derivative Substituent | Target Kinase | IC50 (µM) | logP |
|---|---|---|---|
| 6-Phenyl | AKT | 0.8 | 3.2 |
| 6-Amino | mTOR | 2.5 | 1.8 |
| 6-Chloro | PI3K | 1.2 | 2.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
